2-amino-3-(4-chlorobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide
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Description
2-amino-3-(4-chlorobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Indolizine derivatives have been synthesized and evaluated for a range of biological activities. For example, Mahanthesha et al. (2022) synthesized a series of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, showing significant in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections. The study also included molecular docking to support the anticancer activity of these molecules, indicating the potential of indolizine derivatives in medicinal chemistry (Mahanthesha, Suresh, & Naik, 2022).
Novel Synthesis Techniques
Innovative synthesis techniques for indolizine derivatives have also been explored. Ziyaadini et al. (2011) developed a novel one-pot domino reaction for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating an efficient method for producing these compounds without prior activation or modification (Ziyaadini et al., 2011).
Antimicrobial Activities
The antimicrobial potential of indolizine derivatives has been a subject of interest. Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the synthesis of indole-containing derivatives with promising antimicrobial activities against various bacterial strains and yeast, illustrating the versatile applications of indolizine derivatives in addressing microbial resistance (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Applications to Tropical Diseases
Research by Zhang et al. (2014) on isoxazoline indolizine amides for potential application to tropical diseases showcases the therapeutic potential of indolizine derivatives in addressing health challenges prevalent in tropical regions (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJQVRYQDUKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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